1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea
Descripción
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-3-8-16(19-12)21-18(24)20-13-9-17(23)22(11-13)14-6-4-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBDKQGRTWNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.34 g/mol. The structure features a pyrrolidine ring, a urea group, and aromatic substitutions that contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine structures have shown increased antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | 7.8 | 15.6 | Excellent against Staphylococcus aureus |
| Compound B | 15.6 | 31.25 | Moderate against Escherichia coli |
These results suggest that the incorporation of specific functional groups can enhance the antibacterial efficacy of pyrrolidine derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of cell death such as caspase activation and PARP cleavage.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HT-29 (Colon) | 15 | Cell cycle arrest |
These findings align with other studies on similar compounds which have shown promising anticancer activity through various pathways .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, This compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 7.8 µg/mL, showcasing its potential as an antibacterial agent .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of the compound, where it was found to significantly inhibit the growth of MCF-7 and HT-29 cells. The study reported an IC50 value of 10 µM for MCF-7 cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in cancer cells.
Comparación Con Compuestos Similares
Key Observations :
- Polarity and Solubility : The 6-methylpyridin-2-yl group may enhance water solubility compared to purely aromatic substituents (e.g., 3,4-dimethylphenyl in 6n), though this depends on the ionization state of the pyridine nitrogen.
- Molecular Weight : The target compound’s higher molecular weight (~376.4 vs. 266.1–340.0 for analogs) could impact bioavailability, as molecules >500 g/mol often face permeability challenges.
Functional Group Impact on Bioactivity
- Pyridine vs. Cyanophenyl: The 6-methylpyridin-2-yl group may offer improved π-stacking interactions in target binding compared to the electron-withdrawing cyano group in analogs like 6l.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
